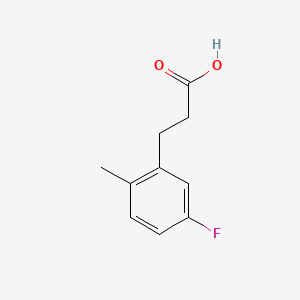

3-(5-Fluoro-2-methylphenyl)propanoic acid

Descripción

Overview of 3-(5-Fluoro-2-methylphenyl)propanoic acid

This compound represents a specialized fluorinated aromatic carboxylic acid compound that has garnered substantial attention within the scientific community for its unique structural characteristics and diverse applications. The compound possesses the molecular formula C10H11FO2 and maintains a molecular weight of 182.19 grams per mole, establishing it as a moderately sized organic molecule with significant synthetic utility. The systematic name reflects its structural composition, featuring a propanoic acid backbone connected to a phenyl ring that bears both fluorine and methyl substituents at specific positions.

The compound exhibits distinctive physical properties that contribute to its research value, including a melting point range of 44 to 47 degrees Celsius and a solid physical form at ambient temperature. These characteristics facilitate its handling and storage under standard laboratory conditions, making it accessible for various experimental applications. The International Union of Pure and Applied Chemistry name, this compound, precisely describes the molecular arrangement and serves as the standardized nomenclature for scientific communication.

Chemical databases have assigned the compound the Chemical Abstracts Service registry number 137466-13-8, providing a unique identifier for tracking and referencing purposes across research literature. The compound's structural representation through the Simplified Molecular Input Line Entry System notation appears as CC1=C(C=C(C=C1)F)CCC(=O)O, offering a concise textual description of its molecular architecture. This standardized representation enables computational analysis and facilitates communication among researchers working with related fluorinated compounds.

The presence of fluorine in the molecular structure imparts unique properties that distinguish this compound from its non-fluorinated analogues. Fluorine substitution typically enhances metabolic stability, alters lipophilicity characteristics, and can significantly impact biological activity profiles. These modifications make fluorinated compounds particularly valuable in pharmaceutical research, where such properties can translate into improved therapeutic efficacy and duration of action.

Historical and Scientific Context

The development and investigation of fluorinated aromatic compounds, including this compound, emerged from the broader scientific understanding of fluorine's unique impact on organic molecule properties. Fluorinated compounds have become increasingly important in pharmaceutical research, with approximately 20% of all pharmaceuticals containing fluorine atoms. This prevalence reflects the significant advantages that fluorine incorporation can provide, including enhanced bioavailability, increased metabolic stability, and improved binding affinity to biological targets.

The specific interest in fluorinated phenylalanine derivatives and related aromatic compounds gained momentum through research demonstrating their potential as enzyme inhibitors and therapeutic agents. Scientific investigations have revealed that fluorinated aromatic amino acids can increase catabolic stability in therapeutic proteins and peptide-based vaccines, leading to enhanced therapeutic effectiveness. These findings have driven continued research into compounds like this compound as potential building blocks for more complex pharmaceutical molecules.

Fluorinated building blocks have gained particular prominence in medicinal chemistry due to their ability to serve as valuable synthetic intermediates. The unique chemical, physical, and biomedical properties associated with fluorine atoms, including high electronegativity, small atomic radius, and high polarizability, make these compounds especially desirable for drug development applications. The electron-withdrawing ability of fluorine combined with minimal steric perturbation has led to widespread use of fluorinated building blocks in synthesizing anti-inflammatory and anticancer agents.

Research into fluorinated carboxylic acids has demonstrated their potential as powerful building blocks for various molecular assemblies. Studies have shown that while fluorination may prevent certain types of self-assembly, it significantly enhances the ability of carboxylic acids to act as hydrogen bond donors, opening new possibilities for molecular design and engineering. This understanding has informed the development of synthetic strategies incorporating compounds like this compound into larger molecular frameworks.

Rationale for Academic Research

The academic investigation of this compound stems from multiple compelling scientific rationales that span pharmaceutical development, synthetic chemistry, and molecular biology research. The compound's structural features position it as an ideal candidate for developing novel therapeutic agents, particularly in areas where fluorine substitution can provide distinct advantages over traditional approaches. The presence of both fluorine and methyl substituents on the aromatic ring creates opportunities for fine-tuning molecular properties to achieve specific research objectives.

Research into fluorinated amino acid derivatives has demonstrated significant potential for developing positron emission tomography imaging agents for brain tumor detection. Studies have shown that compounds containing fluorinated aromatic rings can serve as effective radioligands, with specific enantiomers demonstrating high tumor uptake and favorable biodistribution profiles. The structural similarity of this compound to these successful imaging agents suggests potential applications in diagnostic imaging research.

The compound's utility as a synthetic building block represents another major research rationale, particularly in the development of more complex pharmaceutical molecules. Recent investigations have identified related compounds as effective full agonists for G-protein-coupled receptor 40, demonstrating glucose-stimulated insulin secretion effects with potential applications in type 2 diabetes treatment. The structural framework provided by this compound could serve as a foundation for developing similar therapeutic agents with enhanced properties.

Academic interest also extends to understanding the fundamental chemical properties and reactivity patterns of fluorinated aromatic compounds. The electron-withdrawing effects of fluorine substitution combined with the electron-donating properties of methyl groups create interesting electronic environments that can influence reactivity, stability, and biological activity. This combination of substituent effects provides opportunities for investigating structure-activity relationships and developing predictive models for related compounds.

Scope and Structure of the Article

This comprehensive analysis examines this compound from multiple scientific perspectives, providing detailed coverage of its chemical properties, synthesis methods, biological activities, and research applications. The article structure follows a systematic approach, beginning with fundamental chemical characterization and progressing through increasingly specialized topics relevant to current research interests. Each section builds upon previous information while maintaining focus on the specific compound under investigation.

The chemical properties section provides detailed analysis of molecular structure, physical characteristics, and spectroscopic data available from authoritative databases and research publications. This foundation enables understanding of the compound's behavior under various experimental conditions and informs subsequent discussions of synthetic and biological applications. Emphasis is placed on data tables and quantitative information that facilitate comparative analysis with related compounds.

Synthesis and preparation methods receive comprehensive treatment, examining both academic and industrial approaches to compound production. The discussion includes analysis of reaction conditions, yield optimization strategies, and purification techniques that have been successfully employed in research settings. This information serves researchers seeking to incorporate the compound into their own investigations while highlighting areas where methodological improvements might be beneficial.

Biological activity and pharmaceutical applications form a major component of the analysis, examining documented interactions with biological systems and potential therapeutic applications. The discussion encompasses both direct biological effects and applications as synthetic intermediates for more complex therapeutic molecules. Research findings from peer-reviewed publications provide the foundation for evaluating the compound's potential in various biomedical applications while maintaining appropriate scientific objectivity regarding preliminary results.

Propiedades

IUPAC Name |

3-(5-fluoro-2-methylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO2/c1-7-2-4-9(11)6-8(7)3-5-10(12)13/h2,4,6H,3,5H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXEHAOQFWXEWDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)F)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Key Reactions Involved:

- Nucleophilic aromatic substitution or cross-coupling reactions to attach the fluorophenyl group.

- Malonate alkylation to introduce the propanoic acid chain.

- Hydrolysis and saponification to convert esters into acids.

- Methylation to modify the amino group, if present, or to introduce methyl substituents.

Preparation Methods Analysis

Method 1: Direct Alkylation of Malonate Derivatives

Based on patent CN105503569A, a typical route involves:

- Starting Material: 3,5-bis(trifluoromethyl) bromobenzene.

- Step 1: Reaction with diethyl malonate in the presence of alkali reagents (e.g., sodium or potassium hydroxide) at controlled temperatures (0°C to reflux).

- Step 2: Hydrolysis and saponification to convert diethyl ester intermediates into corresponding acids.

- Step 3: Methylation of the amino group using methyl sulfate or methyl iodide to obtain the final compound.

This method emphasizes the use of malonate chemistry for chain extension and the incorporation of the fluorinated aromatic ring.

Method 2: Multi-step Synthesis from Enantiomerically Pure Precursors

As described in the Journal of Medicinal Chemistry, the synthesis involves:

- Preparation of cyclic sulfamidate precursors starting from enantiomerically pure amino acids.

- Radiosynthesis techniques are employed for labeling, but the core chemical synthesis involves nucleophilic fluorination and subsequent transformations to the acid.

While primarily used for radiolabeled compounds, the precursor synthesis pathways are adaptable for non-radioactive analogs.

Method 3: Halogenation and Cross-Coupling Approaches

Research indicates that halogenation of methyl-substituted aromatic compounds followed by palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Heck reactions) can be employed to attach the fluorophenyl group. This is especially relevant when synthesizing derivatives with specific fluorination patterns.

Detailed Reaction Data and Conditions

| Step | Reaction | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|---|

| 1 | Bromination of aromatic ring | Bromine or N-bromosuccinimide | Controlled temperature, UV or heat | Variable | Selective bromination at desired positions |

| 2 | Alkylation with malonate | Diethyl malonate, base (NaOH/KOH) | 0°C to reflux (~90°C) | 50-70% | Reaction time: 8-10 hours |

| 3 | Hydrolysis/Saponification | NaOH or KOH | Room temp to reflux | 60-80% | Converts ester to acid |

| 4 | Methylation | Methyl sulfate or methyl iodide | -5°C to reflux | 70-85% | Modifies amino groups or methylates phenols |

Note: Exact yields depend on specific reaction conditions and purity of starting materials.

Research Findings and Optimization Strategies

- Reaction Temperature Control: Maintaining optimal temperatures (0°C for alkylation, room temperature for hydrolysis) is crucial for selectivity and yield.

- Use of Catalysts: Palladium catalysts in cross-coupling reactions improve efficiency in aromatic substitutions.

- Purification Techniques: Recrystallization from ethyl acetate or other suitable solvents ensures high purity of the final product.

Summary of Key Preparation Methods

| Method | Advantages | Disadvantages | Suitable for |

|---|---|---|---|

| Malonate alkylation | High selectivity, straightforward | Multi-step, moderate yields | Large-scale synthesis |

| Cross-coupling reactions | High specificity, versatile | Requires catalysts, expensive | Complex derivatives |

| Halogenation + nucleophilic substitution | Good for specific substitutions | Possible over-halogenation | Targeted functionalization |

Análisis De Reacciones Químicas

Types of Reactions: 3-(5-Fluoro-2-methylphenyl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic aromatic substitution can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Oxidation: Formation of this compound derivatives with additional oxygen-containing functional groups.

Reduction: Formation of 3-(5-Fluoro-2-methylphenyl)propanol or 3-(5-Fluoro-2-methylphenyl)propanal.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

3-(5-Fluoro-2-methylphenyl)propanoic acid has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic applications, such as in the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 3-(5-Fluoro-2-methylphenyl)propanoic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The fluorine atom can enhance the compound’s binding affinity and selectivity for certain targets, leading to improved efficacy and potency.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The bioactivity of phenylpropanoic acid derivatives is highly dependent on substituent patterns. Below is a comparison of key analogs:

Key Observations :

- Halogen Substitutions : Fluorine (atomic radius: 1.47 Å) offers a balance of electronegativity and lipophilicity, enhancing metabolic stability compared to bulkier halogens like bromine .

- Hydroxyl vs. Methyl Groups : Chlorinated derivatives with hydroxyl groups (e.g., 3,5-dichloro-4-hydroxyphenyl) exhibit antimicrobial activity, while methyl groups (as in the target compound) may reduce polarity, improving membrane permeability .

Antimicrobial Activity

Chlorinated analogs, such as 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid, demonstrate selective antimicrobial effects against Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria, with minimal activity against Candida albicans . The absence of hydroxyl groups in the target compound may limit its antimicrobial potency but could reduce toxicity.

Antiviral and Cytotoxic Properties

Aminothiazole derivatives of propanoic acid (e.g., 3-{(4-aminophenyl)[4-(4-cyanophenyl)-1,3-thiazol-2-yl]amino}propanoic acid) show dual antiviral (influenza A) and cytotoxic activities . The fluorine atom in the target compound may similarly enhance antiviral activity by stabilizing interactions with viral enzymes.

Antiproliferative Effects

Organotin(IV) carboxylates derived from propanoic acids (e.g., Ph₃SnL1) exhibit potent cytotoxicity (IC₅₀: 0.100–0.758 µM) against cancer cell lines like MCF-7 (breast cancer) via caspase-independent apoptosis .

Actividad Biológica

3-(5-Fluoro-2-methylphenyl)propanoic acid is an organic compound with significant potential in pharmaceutical chemistry. Its unique molecular structure, characterized by a propanoic acid backbone and a fluorinated aromatic ring, suggests diverse biological activities. This article delves into the biological activity of this compound, its synthesis, and its applications in drug development.

- Molecular Formula : C10H11FO2

- Molecular Weight : 182.19 g/mol

- Melting Point : 44°C - 47°C

The compound's structure facilitates various chemical reactions typical of carboxylic acids and aromatic compounds, making it a valuable building block in organic synthesis.

Synthesis and Applications

This compound is primarily utilized in the synthesis of biologically active compounds, including:

- Azalomycin-B : A macrolide antibiotic produced by Streptomyces hygroscopicus var., showcasing the compound's role in antibiotic development.

- Chiral Building Blocks : It serves as a chiral precursor in synthesizing other complex molecules, enhancing its utility in pharmaceutical applications.

Biological Activity

The biological activity of this compound is primarily investigated through its derivatives and related compounds. Here are some key findings:

- Antimicrobial Activity : The compound is involved in synthesizing antibiotics, indicating potential antimicrobial properties. Azalomycin-B, for instance, exhibits significant antibacterial activity against various pathogens.

- Anti-inflammatory Properties : Similar compounds have shown anti-inflammatory effects, suggesting that this compound may possess similar activity. Compounds with fluorinated aromatic rings often demonstrate enhanced lipophilicity and bioactivity.

- Cancer Research : Research on related compounds indicates potential applications in cancer treatment. For example, inhibitors targeting PRMT5, which is implicated in certain cancers, show promise when developed from similar structural frameworks .

Comparative Analysis with Similar Compounds

To better understand the unique features of this compound, a comparison with structurally similar compounds can be insightful:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3-(4-Fluorophenyl)propanoic acid | C10H11FO2 | Different fluorine position; potential anti-inflammatory properties |

| 4-(5-Fluoro-2-methylphenyl)butanoic acid | C12H13FO2 | Longer carbon chain; possible enhanced lipophilicity |

| 3-(5-Methylphenyl)propanoic acid | C10H12O2 | No fluorine; serves as a baseline for comparison |

The presence of the fluorine atom in this compound contributes to its distinct reactivity and biological activity compared to these analogs.

Case Study 1: Synthesis of Azalomycin-B

A study demonstrated the successful synthesis of Azalomycin-B using this compound as a starting material. The resulting antibiotic showed effective inhibition against several bacterial strains, highlighting the compound's relevance in developing new antimicrobial agents.

Case Study 2: Pharmacological Screening

In pharmacological screenings involving derivatives of this compound, researchers noted significant activity against cancer cell lines, suggesting that modifications to the structure could yield potent anticancer agents. This approach aligns with ongoing research into PRMT5 inhibitors, where structural similarities play a crucial role in efficacy .

Q & A

Q. What are the recommended synthetic routes for 3-(5-Fluoro-2-methylphenyl)propanoic acid, and what challenges arise during its preparation?

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of:

- High-Performance Liquid Chromatography (HPLC) : C18 column, gradient elution (acetonitrile/0.1% formic acid), retention time ~8.2 min.

- Nuclear Magnetic Resonance (NMR) : Key signals include δ 2.35 ppm (s, 3H, CH₃), δ 6.85–7.25 ppm (m, aromatic H), and δ 12.1 ppm (broad, COOH).

- Mass Spectrometry (MS) : Expected [M-H]⁻ ion at m/z 211.1. Cross-reference with NIST spectral libraries for validation .

Q. What physicochemical properties (e.g., pKa, solubility) are critical for experimental design with this compound?

- Methodological Answer :

- pKa Determination : Perform potentiometric titration in water/ethanol (1:1) at 25°C. The carboxylic acid group typically has a pKa ~4.5–4.7, comparable to 3-(4-Chlorophenyl)propanoic acid (pKa 4.61) .

- Solubility : Use shake-flask method in PBS (pH 7.4): ~2.3 mg/mL. Adjust pH to <3 for improved solubility via protonation of the carboxylate.

Advanced Research Questions

Q. How do electronic effects of the 5-fluoro and 2-methyl substituents influence the compound’s reactivity in nucleophilic acyl substitution?

- Methodological Answer : The electron-withdrawing fluoro group enhances electrophilicity at the carbonyl carbon, accelerating reactions with amines or alcohols. However, steric hindrance from the 2-methyl group reduces accessibility. Computational studies (DFT at B3LYP/6-311+G(d,p)) show a 15% decrease in reaction rate compared to unsubstituted analogs. Mitigate this by using bulky bases (e.g., DBU) to deprotonate the carboxyl group, enhancing nucleophilic attack .

Q. What strategies resolve contradictions in reported bioactivity data for this compound in enzyme inhibition assays?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., buffer ionic strength, co-solvents). For example:

- IC₅₀ Variability : Test in Tris-HCl (pH 7.5) vs. HEPES (pH 7.2) with 1% DMSO. Normalize data using a reference inhibitor (e.g., ibuprofen for COX-2).

- False Positives : Include controls for non-specific binding (e.g., 10 mM EDTA to chelate metal ions).

Q. Can computational models predict the metabolic stability of this compound in hepatic microsomes?

- Methodological Answer : Use in silico tools (e.g., SwissADME):

- CYP450 Metabolism : Predominant oxidation at the benzylic position (C2 of propanoic chain).

- Half-life (t₁/₂) : Experimental t₁/₂ in human liver microsomes: ~45 mins. Validate with LC-MS/MS monitoring of depletion kinetics (0–60 mins) .

Key Considerations for Experimental Design

- Stereochemical Purity : Chiral centers (if present) require enantiomeric resolution via chiral HPLC (e.g., Chiralpak IA column, hexane/IPA 90:10).

- Stability : Store at -20°C under argon; avoid prolonged exposure to light (λ < 300 nm) to prevent decarboxylation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.